molecular formula C19H23N3OS B11487844 1H-Carbazole-9-ethanol, 2,3,4,9-tetrahydro-alpha-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-

1H-Carbazole-9-ethanol, 2,3,4,9-tetrahydro-alpha-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-

Cat. No.: B11487844
M. Wt: 341.5 g/mol
InChI Key: PJYXCQZUQIMUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Carbazole-9-ethanol, 2,3,4,9-tetrahydro-alpha-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]- is a complex organic compound with a unique structure that combines elements of carbazole and imidazole

Chemical Reactions Analysis

1H-Carbazole-9-ethanol, 2,3,4,9-tetrahydro-alpha-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced carbazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Carbazole-9-ethanol, 2,3,4,9-tetrahydro-alpha-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Carbazole-9-ethanol, 2,3,4,9-tetrahydro-alpha-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The carbazole moiety can intercalate into DNA, affecting gene expression and cellular processes. These interactions make the compound a versatile tool for studying and modulating biological systems .

Comparison with Similar Compounds

1H-Carbazole-9-ethanol, 2,3,4,9-tetrahydro-alpha-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]- can be compared with other similar compounds, such as:

The unique combination of carbazole and imidazole in 1H-Carbazole-9-ethanol, 2,3,4,9-tetrahydro-alpha-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]- makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

1-(1-methylimidazol-2-yl)sulfanyl-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol

InChI

InChI=1S/C19H23N3OS/c1-21-11-10-20-19(21)24-13-14(23)12-22-17-8-4-2-6-15(17)16-7-3-5-9-18(16)22/h2,4,6,8,10-11,14,23H,3,5,7,9,12-13H2,1H3

InChI Key

PJYXCQZUQIMUQD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(CN2C3=C(CCCC3)C4=CC=CC=C42)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.